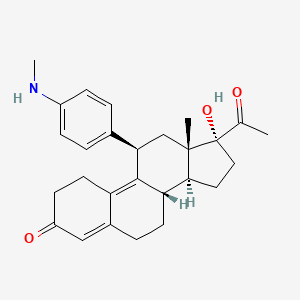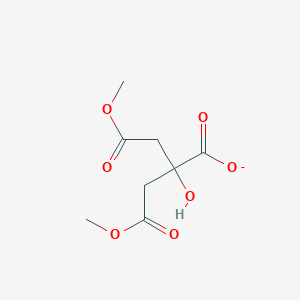
Naltrexone-d3 (100 ug/mL in Methanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrexone-d3 (100 ug/mL in Methanol) is a synthetic opioid receptor antagonist with a wide range of applications in scientific research. It is a potent and selective antagonist of the mu-opioid receptor (MOR) and is often used in laboratory experiments to study the effects of MOR activation and inhibition. Naltrexone-d3 has been used in a variety of scientific research applications, including as a tool for drug development, to study the effects of opioid receptor agonists and antagonists, and to study the effects of opioid receptor-mediated signaling pathways.
Scientific Research Applications
Blood-Brain Barrier Transport Studies
Naltrexone-d3: is used as a tracer in studies investigating the transport characteristics of drugs across the blood-brain barrier (BBB) . Research utilizing human immortalized brain capillary endothelial cell lines, such as hCMEC/D3 cells, has shown that Naltrexone can be actively transported from blood to the brain . This application is crucial for understanding how drugs can effectively reach the brain to treat central nervous system disorders.
Chronic Pain Management
Low-dose Naltrexone (LDN) has been the subject of research for its potential to reduce symptoms related to chronic pain conditions such as fibromyalgia, inflammatory bowel conditions, and multiple sclerosis . The focus is on the modulation of neuroinflammation, specifically the modulation of glial cells and the release of inflammatory chemicals in the central nervous system.
Alcohol Dependence Treatment
Formulations containing Naltrexone are used in the treatment of alcohol dependence. Naltrexone-d3, with its stable isotopic label, serves as a reference standard in research to develop and validate analytical methods for monitoring therapeutic levels of Naltrexone in patients .
Opioid Dependence Prevention
Similarly, Naltrexone formulations are used in preventing relapse to opioid dependence. Naltrexone-d3 plays a role in forensic applications and pharmaceutical research, where it is used to create calibration curves and control samples for drug monitoring .
Genetic Research in Alcoholism
Naltrexone’s effectiveness in treating alcohol dependence can be predicted by identifying variations in specific brain genes. Genetic tests can determine which patients will benefit most from Naltrexone treatment, making it a valuable tool in personalized medicine approaches .
Clinical Toxicology and Forensic Analysis
Naltrexone-d3 is used as an internal standard in clinical toxicology and forensic analysis. It aids in the accurate quantification of Naltrexone and its metabolites in biological samples, which is essential for drug monitoring and ensuring compliance with prescribed treatments .
Mechanism of Action
Target of Action
Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .
Mode of Action
Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .
Biochemical Pathways
Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .
Pharmacokinetics
The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .
Result of Action
The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Naltrexone-d3 involves the modification of the existing synthesis pathway for Naltrexone to incorporate deuterium atoms into the final product.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Cyclohexanone", "Sodium triacetoxyborohydride", "Deuterium oxide", "Methanol" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde and Cyclohexanone in the presence of Sodium triacetoxyborohydride to form Naltrexone-d3 intermediate.", "Step 2: Reduction of Naltrexone-d3 intermediate using Deuterium oxide as a deuterium source to form Naltrexone-d3.", "Step 3: Dissolving Naltrexone-d3 in Methanol to obtain a concentration of 100 ug/mL." ] } | |
CAS RN |
1261080-26-5 |
Product Name |
Naltrexone-d3 (100 ug/mL in Methanol) |
Molecular Formula |
C₂₀H₂₀D₃NO₄ |
Molecular Weight |
344.42 |
synonyms |
(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one; _x000B_Antaxone-D3; Depade-D3; EN 1639A-D3; NIH 8503-D3; Nalorex-D3; Trexan-D3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
